1,2-Di([1,1'-biphenyl]-2-yl)ethanone
CAS No.:
Cat. No.: VC20375025
Molecular Formula: C26H20O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20O |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1,2-bis(2-phenylphenyl)ethanone |
| Standard InChI | InChI=1S/C26H20O/c27-26(25-18-10-9-17-24(25)21-13-5-2-6-14-21)19-22-15-7-8-16-23(22)20-11-3-1-4-12-20/h1-18H,19H2 |
| Standard InChI Key | NYWYLAXUFKKKPP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
1,2-Di([1,1'-biphenyl]-2-yl)ethanone (C<sub>26</sub>H<sub>20</sub>O) features a central acetone group (propan-2-one) where both methyl groups are replaced by [1,1'-biphenyl]-2-yl moieties. Each biphenyl unit consists of two benzene rings connected by a single bond, with the substituent attached at the ortho position (carbon-2) of one phenyl ring . The rigidity of the biphenyl groups imposes steric constraints, influencing the compound’s conformational flexibility and intermolecular interactions.
Crystallographic Insights
While no direct crystallographic data for 1,2-di([1,1'-biphenyl]-2-yl)ethanone is available, analogous structures such as 2-acetylbiphenyl (C<sub>14</sub>H<sub>12</sub>O) exhibit planar arrangements at the ketone group, with dihedral angles between the biphenyl rings ranging from 30° to 45° depending on substitution patterns . Computational models predict similar torsional strain in the target compound, with inter-ring angles of approximately 35°–40° due to van der Waals repulsions between adjacent hydrogen atoms .
Spectroscopic Properties
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IR Spectroscopy: The carbonyl (C=O) stretch is expected near 1,680–1,710 cm<sup>−1</sup>, consistent with diaryl ketones .
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<sup>1</sup>H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the methylene group adjacent to the ketone appears as a singlet near δ 3.2–3.5 ppm .
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<sup>13</sup>C NMR: The carbonyl carbon is typically observed at δ 205–210 ppm, with biphenyl carbons appearing between δ 125–140 ppm .
Synthetic Methodologies
Nickel-Catalyzed Cross-Coupling Reactions
A patented method for synthesizing biphenyl intermediates involves nickel-catalyzed cross-coupling between aryl halides and organozinc reagents . For example, the reaction of 2-bromobiphenyl with a zincate complex derived from 2-acetylbiphenyl in the presence of dichlorobis(triphenylphosphine)nickel(II) yields coupled products with moderate efficiency (45–60%) . This approach could be adapted to synthesize 1,2-di([1,1'-biphenyl]-2-yl)ethanone by employing a diketone precursor and optimizing stoichiometry.
Reaction Conditions
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Catalyst: NiCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (2–5 mol%)
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Solvent: Tetrahydrofuran (THF) or toluene
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Temperature: 80–100°C
Optimization Challenges
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Side Reactions: Competing homocoupling of boronic esters reduces yield.
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Ligand Selection: Bulky ligands like SPhos enhance selectivity for cross-coupled products .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-rich biphenyl rings undergo EAS at the para and meta positions relative to the ketone group. Nitration experiments on analogous compounds show preferential nitration at the meta position (70% selectivity) due to deactivation by the electron-withdrawing ketone .
Reduction and Oxidation
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Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ketone to a secondary alcohol, yielding 1,2-di([1,1'-biphenyl]-2-yl)ethanol .
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Oxidation: Strong oxidizing agents like KMnO<sub>4</sub> cleave the biphenyl rings, producing carboxylic acid derivatives .
Applications in Materials Science
Organic Electronics
Diaryl ketones serve as electron-transport materials in organic light-emitting diodes (OLEDs). The biphenyl groups in 1,2-di([1,1'-biphenyl]-2-yl)ethanone enhance thermal stability (decomposition temperature >300°C) and reduce crystallinity, improving film-forming properties .
Charge Mobility Studies
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